2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
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Overview
Description
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE is a complex organic compound featuring a thiazole ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE typically involves multi-step organic reactions. One common approach includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate is then further reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the phenoxy ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide.
Phenoxy Derivatives: Compounds containing phenoxy groups with various substitutions.
Uniqueness
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE is unique due to its specific combination of a thiazole ring and a phenoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that may not be present in other similar compounds.
Properties
Molecular Formula |
C18H24N2O2S |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C18H24N2O2S/c1-11(2)16-7-6-12(3)8-17(16)22-13(4)18(21)19-9-15-10-23-14(5)20-15/h6-8,10-11,13H,9H2,1-5H3,(H,19,21) |
InChI Key |
DWBBWBARBKBVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
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